molecular formula C8H16 B012184 3-Ethyl-2-methyl-1-pentene CAS No. 19780-66-6

3-Ethyl-2-methyl-1-pentene

Cat. No.: B012184
CAS No.: 19780-66-6
M. Wt: 112.21 g/mol
InChI Key: HPHHYSWOBXEIRG-UHFFFAOYSA-N
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Description

1-Pentene, 3-ethyl-2-methyl- is an organic compound with the molecular formula C₈H₁₆ . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by other names such as 2-Methyl-3-ethyl-1-pentene and 3-Ethyl-2-methylpent-1-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentene, 3-ethyl-2-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of 1-pentene with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or a metal catalyst, to facilitate the addition of the alkyl groups to the pentene backbone .

Industrial Production Methods: In industrial settings, the production of 1-Pentene, 3-ethyl-2-methyl- often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired branched structure .

Mechanism of Action

The mechanism by which 1-Pentene, 3-ethyl-2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, during oxidation, the double bond in the alkene reacts with the oxidizing agent to form an epoxide or diol. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the reagent, leading to the formation of new chemical bonds .

Properties

IUPAC Name

3-ethyl-2-methylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHYSWOBXEIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173481
Record name 1-Pentene, 3-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-66-6
Record name 3-Ethyl-2-methyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 3-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentene, 3-ethyl-2-methyl-
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Record name 1-Pentene, 3-ethyl-2-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID60173481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2-methyl-1-pentene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 1-Pentene, 3-ethyl-2-methyl- in Toona sinensis Roem?

A: The study by [] identified 53 volatile compounds in Toona sinensis Roem, including 1-Pentene, 3-ethyl-2-methyl-, which constituted 2.86% of the total volatile compounds. This research contributes to a deeper understanding of the chemical profile of this plant, which is known for its culinary and medicinal uses. While the specific role of 1-Pentene, 3-ethyl-2-methyl- in the plant is not explored in this study, its presence adds to the complex aroma profile of the plant, which is an essential aspect of its culinary value. Further research could investigate if this compound contributes to the perceived flavor or aroma of the plant.

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